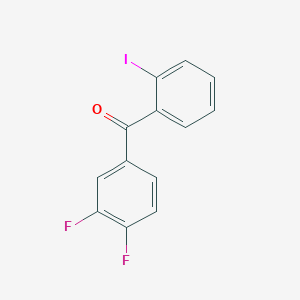

3,4-Difluoro-2'-iodobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

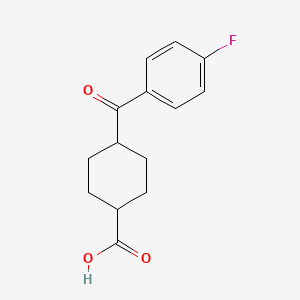

3,4-Difluoro-2’-iodobenzophenone is a chemical compound with the molecular formula C13H7F2IO . It has a molecular weight of 344.1 and is a pharmaceutical intermediate. It has gained attention due to its unique structure and potential applications in various fields of research and industry.

Molecular Structure Analysis

The InChI code for 3,4-Difluoro-2’-iodobenzophenone is1S/C13H7F2IO/c14-10-6-5-8(7-11(10)15)13(17)9-3-1-2-4-12(9)16/h1-7H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

3,4-Difluoro-2’-iodobenzophenone has a molecular weight of 344.1 . Its IUPAC name is (3,4-difluorophenyl)(2-iodophenyl)methanone . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the sources.Scientific Research Applications

Synthetic Chemistry and Material Science

3,4-Difluoro-2'-iodobenzophenone and its derivatives have been primarily used in the field of synthetic chemistry and material science. Notable applications include its use in the synthesis of novel building blocks for fluorous chemistry, where its reactivity with various nucleophiles was explored (Kysilka et al., 2008). Additionally, this compound played a role in the synthesis and crystal structure analysis of diflunisal carboxamides, aiding in the understanding of molecular packing and stabilization via intermolecular hydrogen bonds (Zhong et al., 2010).

Liquid Crystal Research

It has also been utilized in the development of liquid crystals. For instance, derivatives of 3,4-Difluoro-2'-iodobenzophenone were used in the synthesis of ester liquid crystal compounds, contributing to the understanding of liquid crystal structures and phase transition temperatures (Yang Zeng-jia, 2008). Furthermore, the impact of fluorine orientation on the optical properties of difluorophenylazophenyl benzoates liquid crystal was studied, offering insights into how molecular structure affects the optical characteristics of liquid crystals (Zaki et al., 2018).

Functionalization and Polymer Research

The compound has been pivotal in the regioexhaustive functionalization of difluorophenols and trifluorophenols through organometallic intermediates, expanding the possibilities for synthesizing diverse chemical structures (Marzi et al., 2004). Moreover, its derivatives have facilitated the synthesis of macrocyclic aromatic sulfide oligomers and their subsequent ring-opening polymerization, contributing to the development of novel polymers with unique properties (Liang et al., 2004).

properties

IUPAC Name |

(3,4-difluorophenyl)-(2-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2IO/c14-10-6-5-8(7-11(10)15)13(17)9-3-1-2-4-12(9)16/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCMGGIYFXHDBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901260634 |

Source

|

| Record name | (3,4-Difluorophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901260634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluoro-2'-iodobenzophenone | |

CAS RN |

951891-68-2 |

Source

|

| Record name | (3,4-Difluorophenyl)(2-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901260634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

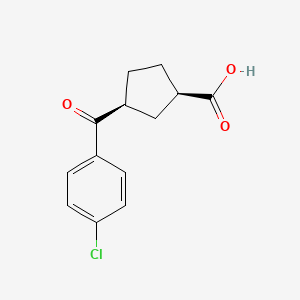

![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358947.png)

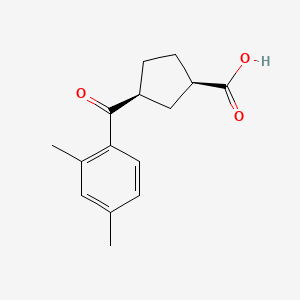

![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358948.png)

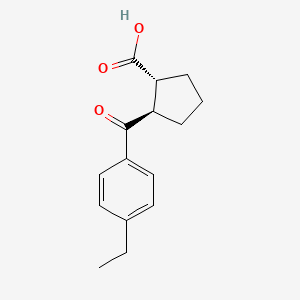

![cis-2-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358959.png)

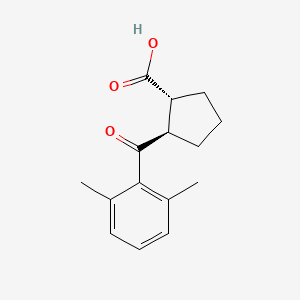

![cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358960.png)

![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358962.png)

![cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358964.png)